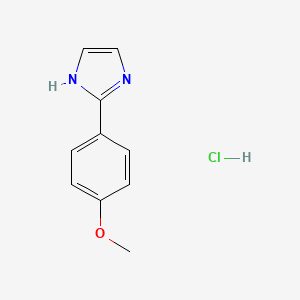

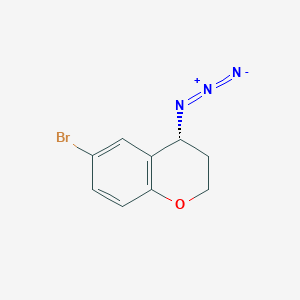

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

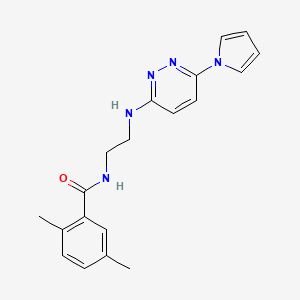

The compound “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether” is a derivative of pyrazole . Pyrazole is an important structural motif found in many biologically and pharmaceutically active compounds . Over the past few years, both pyrazoles and their derivatives have attracted much attention because they possess a wide spectrum of biological activities .

Synthesis Analysis

The title compound was prepared in a series of syntheses to produce new pyrazole derivatives . The synthesis was carried out under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . X-Ray reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .Physical And Chemical Properties Analysis

The molecular formula of the compound is C11H9ClN2O . Its molecular weight is 220.65 . Further physical and chemical properties are not specified in the available resources.科学的研究の応用

Synthesis and Characterization

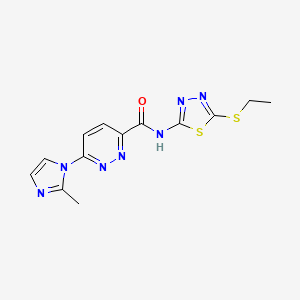

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether is a key intermediate in the synthesis of various pyrazole derivatives, which are known for their versatile applications in medicinal chemistry and material science. Research has focused on the synthesis of pyrazolone derivatives, highlighting the chemical reactivity and potential applications of such compounds. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions demonstrates the compound's utility in creating new chemical entities with potential biological activities (Karimi-Jaberi et al., 2012). Moreover, the development of new regional isomers of 1-methyl-5-(trifluoromethyl)pyrazoles, where substitutions in the 4-position create valuable linkage reagents, showcases the structural diversity achievable with such frameworks (Chupp, 1994).

Catalytic and Biological Applications

The catalytic properties of pyrazole derivatives have been explored, revealing their potential in facilitating various chemical transformations. Acid-catalyzed reactions of certain pyrazolone compounds result in the formation of complex structures depending on the reaction conditions, indicating the compound's role in synthetic organic chemistry (Miki et al., 1988). Furthermore, the inhibition of protoporphyrinogen oxidase by pyrazole phenyl ether herbicides, derived from similar compounds, underscores the significant biological activity and potential application in developing new agrochemicals (Sherman et al., 1991).

Material Science Applications

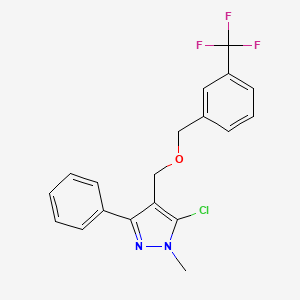

In material science, the introduction of trifluoromethyl groups into pyrazole derivatives, similar to the subject compound, has been investigated for altering the optical and dielectric properties of polyimide thin films. This research suggests potential applications in developing new materials with desirable electronic properties (Jang et al., 2007).

将来の方向性

特性

IUPAC Name |

5-chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]methoxymethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N2O/c1-25-18(20)16(17(24-25)14-7-3-2-4-8-14)12-26-11-13-6-5-9-15(10-13)19(21,22)23/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFLTMPDSDZJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC(=CC=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

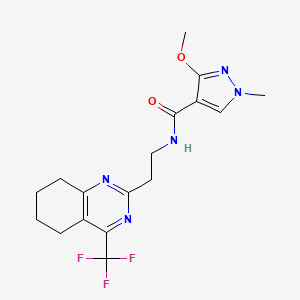

![N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682978.png)

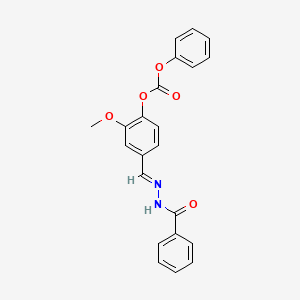

![(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2682983.png)

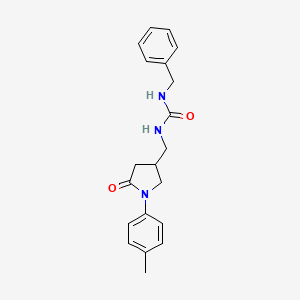

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide](/img/structure/B2682987.png)